N-(4-chlorophenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione.
Formation of Triazole Ring: The triazole ring is introduced by reacting 2,3-dichloroquinoxaline with triazole-2-thiol under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways:
Antiviral Activity: The compound inhibits viral replication by interfering with viral enzymes and proteins.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential bacterial enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., BAX, caspase-3, caspase-9) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazole ring fused to a quinoxaline moiety and exhibit comparable biological activities.
1,2,4-Triazino[4,3-a]quinoxalines: These derivatives also possess a triazole ring fused to a quinoxaline core and are studied for their antimicrobial and anticancer properties.
Uniqueness
N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C17H14ClN5 |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H14ClN5/c1-2-15-21-22-17-16(19-12-9-7-11(18)8-10-12)20-13-5-3-4-6-14(13)23(15)17/h3-10H,2H2,1H3,(H,19,20) |
InChI Key |
SJMWHHKKUGIAES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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